Butenafine hydrochloride

Overview

Description

Butenafine hydrochloride is a synthetic benzylamine antifungal agent. It is primarily used in topical formulations to treat various fungal infections, including athlete’s foot, ringworm, and jock itch. The compound is known for its effectiveness against a broad spectrum of dermatophytes and yeast infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butenafine hydrochloride is synthesized through a multi-step process involving the reaction of 4-tert-butylbenzyl chloride with N-methyl-1-naphthylmethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction conditions to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Butenafine hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides yield various alkylated derivatives of butenafine .

Scientific Research Applications

Clinical Applications

Butenafine hydrochloride is predominantly indicated for the topical treatment of several fungal skin infections. The primary conditions treated include:

- Tinea Pedis (Athlete's Foot)

- Tinea Cruris (Jock Itch)

- Tinea Corporis (Ringworm)

- Tinea Versicolor (Pityriasis Versicolor)

Efficacy in Clinical Studies

A series of clinical studies have demonstrated the efficacy of this compound in treating various fungal infections:

-

Case Study: Tinea Nigra

A 7-year-old patient with tinea nigra caused by Hortaea werneckii was treated with this compound (1%) for 30 days, resulting in complete remission and no recurrence after 12 months . -

Efficacy in Tinea Pedis

A study highlighted that this compound was effective for hyperkeratotic-type tinea pedis, showing significant improvement when used alone or in combination with urea ointment .

Pharmacokinetics and Formulations

Butenafine is typically available as a 1% topical cream. Its pharmacokinetic profile indicates a steady-state concentration achieved within two weeks of application, with varying concentrations observed based on treatment duration and method .

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Formulation | 1% cream |

| Steady-state concentration | Achieved at 2 weeks |

| Half-life | 35–100 hours |

| Absorption | Primarily topical |

Advanced Applications in Drug Delivery Systems

Recent research has explored the incorporation of butenafine into hydrogel formulations for enhanced drug delivery. These systems are designed to improve the release kinetics of butenafine, potentially increasing its therapeutic efficacy against skin infections.

Table 2: Hydrogel Formulations Containing Butenafine

| Hydrogel Type | Release Mechanism | Efficacy Observed |

|---|---|---|

| Hydroxypropylmethylcellulose | Controlled release | Improved skin penetration |

| Microemulsion | Enhanced solubility | Increased bioavailability |

Comparative Efficacy Against Other Antifungals

Butenafine has been compared with other antifungal agents such as terbinafine and clotrimazole. Studies indicate that butenafine exhibits superior fungicidal activity against dermatophytes and Candida albicans compared to these alternatives .

Table 3: Comparative Efficacy of Antifungal Agents

| Antifungal Agent | Activity Against Dermatophytes | Activity Against Candida |

|---|---|---|

| Butenafine | Superior | Superior |

| Terbinafine | Moderate | Moderate |

| Clotrimazole | Moderate | Low |

Mechanism of Action

Butenafine hydrochloride exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, this compound increases cell membrane permeability, leading to cell death. Additionally, the accumulation of squalene within the fungal cells further enhances its fungicidal activity .

Comparison with Similar Compounds

Similar Compounds

Comparison

Butenafine hydrochloride is structurally related to terbinafine and naftifine, both of which are also squalene epoxidase inhibitors. this compound exhibits superior activity against certain fungal strains, particularly Candida albicans. Unlike clotrimazole and miconazole, which belong to the azole class of antifungals, this compound is a benzylamine derivative, offering a different mechanism of action and potentially fewer side effects .

Biological Activity

Butenafine hydrochloride is a synthetic antifungal agent classified under the benzylamine group, primarily used for treating various dermatophyte infections and other fungal conditions. This article delves into its biological activity, including mechanisms of action, efficacy in clinical studies, and comparative analyses with other antifungal agents.

The antifungal activity of this compound is primarily attributed to its ability to inhibit the enzyme squalene monooxygenase . This inhibition disrupts the biosynthesis of ergosterol, a vital component of fungal cell membranes. The resultant deficiency in ergosterol leads to increased membrane permeability and leakage of cellular contents, ultimately resulting in fungal cell death. Additionally, the accumulation of squalene due to inhibited conversion contributes to the cytotoxic effects on fungi .

Efficacy Against Fungal Infections

Butenafine has demonstrated potent activity against a variety of fungi, particularly dermatophytes responsible for skin infections. Its effectiveness has been evaluated in several clinical studies:

- Tinea Cruris : A study involving 93 patients showed that butenafine applied once daily for two weeks resulted in a mycological cure rate of 66% by day 7 and 81% at four weeks post-treatment, significantly higher than the vehicle control (13%) .

- Onychomycosis : In a placebo-controlled trial with 60 patients suffering from toenail onychomycosis, butenafine combined with urea was found to cure 88% of cases compared to 0% in the placebo group after 24 weeks, indicating its strong efficacy in treating nail infections .

- Tinea Pedis : Experimental models have confirmed butenafine's effectiveness against tinea pedis, showing significant improvement in lesions compared to controls .

Comparative Efficacy with Other Antifungals

Butenafine's efficacy has been compared with other antifungal agents such as terbinafine and naftifine:

| Antifungal Agent | Mycological Cure Rate (Day 7) | Overall Cure Rate (42 Days) |

|---|---|---|

| Butenafine | 66% | 81% |

| Terbinafine | 29% | 62% |

These results indicate that butenafine not only acts faster but also achieves higher cure rates compared to terbinafine .

Safety and Tolerability

Clinical studies have reported that butenafine is generally well tolerated. Adverse effects are minimal, with most patients experiencing only mild local irritation or burning sensations at the application site . Long-term follow-up studies indicate no significant recurrence of infections after successful treatment with butenafine .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing butenafine hydrochloride purity, and how should researchers ensure reproducibility?

- Methodological Guidance : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) for identity confirmation. Nuclear magnetic resonance (HNMR) can resolve structural integrity. Validate methods per ICH guidelines by assessing precision (RSD <2%), accuracy (recovery 98–102%), and detection limits . For stability studies, employ accelerated degradation conditions (e.g., 40°C/75% RH) and monitor degradation products .

Q. How can researchers confirm the mechanism of action of this compound in fungal cells?

- Methodological Guidance : Conduct in vitro ergosterol quantification via gas chromatography (GC) after fungal treatment. Compare ergosterol levels in treated vs. untreated samples. Validate squalene epoxidase inhibition using enzyme activity assays with purified fungal enzymes (e.g., Trichophyton rubrum extracts) and measure squalene accumulation via thin-layer chromatography (TLC) .

Q. What are the standard protocols for determining minimum inhibitory concentrations (MICs) of this compound against dermatophytes?

- Methodological Guidance : Follow CLSI M38-A2 guidelines. Prepare fungal inocula (1–3 × 10³ CFU/mL) in RPMI-1640 medium, use a microdilution method with butenafine concentrations (0.03–16 µg/mL), and incubate at 35°C for 7 days. Include terbinafine as a comparator and Candida albicans ATCC 90028 as a quality control strain .

Advanced Research Questions

Q. How should researchers resolve discrepancies between in vitro efficacy and in vivo pharmacokinetic data for this compound?

- Methodological Guidance : Perform physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in absorption and metabolism. Validate with parallel ex vivo skin permeation assays (Franz diffusion cells) using human stratum corneum. Correlate MIC values with tissue concentrations measured via LC-MS/MS .

Q. What experimental designs are optimal for assessing resistance development in dermatophytes exposed to this compound?

- Methodological Guidance : Use serial passage assays with sub-inhibitory concentrations over 20–30 generations. Monitor MIC shifts and perform whole-genome sequencing to identify mutations (e.g., SQLE gene). Cross-resistance studies with terbinafine and amorolfine are critical .

Q. How can novel topical formulations (e.g., microemulsions) improve the bioavailability of this compound, and what metrics should be prioritized?

- Methodological Guidance : Optimize formulations using pseudo-ternary phase diagrams. Evaluate droplet size (dynamic light scattering), zeta potential, and encapsulation efficiency. Assess ex vivo permeation using human skin models and quantify drug retention in the stratum corneum via tape-stripping .

Q. What statistical approaches are recommended for analyzing contradictory clinical trial data on this compound efficacy?

- Methodological Guidance : Conduct meta-analyses with random-effects models to account for heterogeneity. Stratify data by fungal species, formulation type, and patient demographics. Use sensitivity analyses to identify confounding variables (e.g., comorbidities, adherence rates) .

Q. How should researchers structure discussion sections when reporting unexpected antifungal activity trends?

- Methodological Guidance : Compare results with prior studies (e.g., terbinafine cross-resistance patterns) and contextualize methodological differences (e.g., incubation temperature, media composition). Propose hypotheses (e.g., efflux pump upregulation) and validate via gene expression assays (qRT-PCR) .

Q. Data Presentation & Reproducibility

Q. What are the best practices for documenting this compound preparation and characterization in publications?

- Methodological Guidance : Report synthesis routes (e.g., tert-butylbenzylamine intermediates), purification steps (column chromatography), and purity certificates. In supplementary materials, include raw spectral data (HNMR, MS), chromatograms, and stability profiles .

Q. How can researchers ensure reproducibility in preclinical efficacy studies?

- Methodological Guidance : Adopt ARRIVE guidelines for animal studies. Detail fungal inoculation methods (e.g., abrasion techniques), dosing regimens (mg/cm² for topical applications), and blinding protocols. Share raw data in repositories like Figshare or Zenodo .

Properties

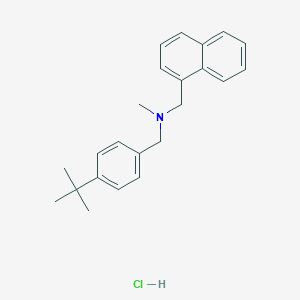

IUPAC Name |

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBSAUIFGPSHCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048589 | |

| Record name | Butenafine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101827-46-7 | |

| Record name | Butenafine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101827-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butenafine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101827467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenafine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-tert-Butylbenzyl)-N-methyl-1-naphtalenemethanamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTENAFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8XA2029ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.